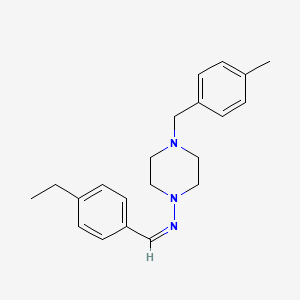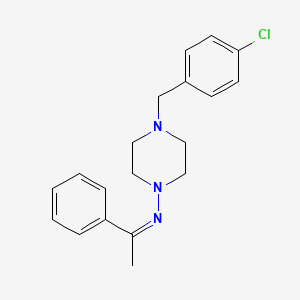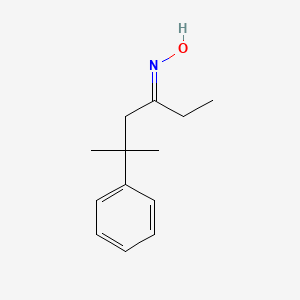![molecular formula C16H15BrN2O B5911995 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one, also known as BRD7389, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
作用機序
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one is believed to exert its anti-cancer effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its overexpression has been linked to the development of various types of cancer. By inhibiting BRD4, 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one can prevent the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one has been shown to have a number of biochemical and physiological effects in cancer cells. These include the inhibition of cell proliferation, the induction of apoptosis, and the disruption of DNA damage repair pathways. In addition, this compound has been shown to regulate the expression of genes that are involved in cell cycle progression, cell differentiation, and immune response.
実験室実験の利点と制限
One advantage of using 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one in lab experiments is that it has been extensively studied and characterized, and its mechanism of action is well understood. In addition, this compound has shown promising results in preclinical studies, suggesting that it may be an effective treatment for certain types of cancer.
However, there are also some limitations to using 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one in lab experiments. One limitation is that this compound may have off-target effects that could complicate the interpretation of experimental results. In addition, the optimal dosage and treatment regimen for this compound have not yet been established, which could make it difficult to compare results across different studies.
将来の方向性
There are several potential future directions for research on 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one. One area of interest is the development of more potent and selective inhibitors of BRD4 that could be used in cancer treatment. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with 3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one. Finally, further studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its potential use in combination with other cancer therapies.
合成法
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one can be synthesized using a multistep process that involves the reaction of 4-bromoaniline with 4-pyridinecarboxaldehyde, followed by the addition of a pentenone fragment. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one has been studied for its potential use in cancer treatment, particularly in the treatment of breast cancer. Preclinical studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models.
特性
IUPAC Name |
(Z)-3-(4-bromoanilino)-1-pyridin-4-ylpent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-2-14(19-15-5-3-13(17)4-6-15)11-16(20)12-7-9-18-10-8-12/h3-11,19H,2H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEWYOZIGKZYNI-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)C1=CC=NC=C1)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)C1=CC=NC=C1)/NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-bromoanilino)-1-pyridin-4-ylpent-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5911949.png)

![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)

![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![methyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5911992.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911999.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912006.png)